molecular formula C15H18N4O2 B2876118 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide CAS No. 1797718-82-1

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2876118
CAS No.: 1797718-82-1
M. Wt: 286.335
InChI Key: JZCBIHHVUHKKDY-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It is characterized by a molecular structure that incorporates a phenoxyacetamide moiety linked to a 4-(dimethylamino)pyrimidine group. The phenoxyacetamide scaffold is recognized as a privileged structure in pharmaceutical sciences, with derivatives demonstrating a wide spectrum of biological activities, including investigations into cytotoxic, anti-proliferative, anti-mycobacterial, and anti-inflammatory agents . The 4-(dimethylamino)pyrimidine component is a common pharmacophore in designed bioactive molecules, often contributing to molecular interactions with enzyme active sites. The primary application of this compound is as a chemical intermediate or a building block for the synthesis of more complex molecules. It also serves as a key reference standard or a lead compound in biological screening programs aimed at developing novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of kinase inhibitors or other targeted therapies where the pyrimidine core plays a critical role. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19(2)14-8-9-16-13(18-14)10-17-15(20)11-21-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCBIHHVUHKKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the pyrimidin-2-yl core This core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be utilized as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to other biologically active molecules allows it to be explored as a therapeutic agent for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, coatings, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide and analogous compounds:

Compound Name Key Structural Features Synthetic Yield Key Spectral Data (1H NMR/IR) Applications/Notes
This compound (Target) 4-dimethylaminopyrimidine, methylene-linked acetamide, phenoxy group Not reported Likely δ ~8.9–12.9 (pyrimidine H), δ ~4.5 (CH₂), δ ~3.0 (N(CH₃)₂) Hypothesized kinase inhibitor; structural similarity to patented intermediates
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(dimethylamino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 122, ) 6-dimethylaminopyrimidine, indazolylamino group, isopropylamide 32% δ 12.90 (s, 1H, NH), δ 8.96 (s, pyrimidine H), δ 1.07 (d, J = 6.8 Hz, isopropyl CH₃) Kinase inhibitor candidate; demonstrated moderate yield and complex NMR shifts
2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4d, ) Chlorophenyl, dimethoxyphenyl-pyrimidine, phenylacetamide 58% IR: 1689 cm⁻¹ (amide C=O); 1H NMR: δ 3.90 (s, OCH₃), δ 7.07–8.10 (m, aromatic H) Anticancer activity reported; higher aromaticity may influence solubility
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Sulfanyl-linked pyrimidine, methylpyridinyl group Not reported δ 2.31 (s, pyrimidine CH₃), δ 2.10 (s, pyridine CH₃); IR: 1651 cm⁻¹ (C=O) Pharmaceutical intermediate; sulfanyl group may enhance metabolic stability
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide () Diethylamino-pyrimidine, phenoxyacetamide, anilino linkage Not reported Molecular formula: C₂₃H₂₇N₅O₂; likely δ ~1.2 (t, CH₂CH₃), δ ~3.4 (q, NCH₂) Structural analog with diethylamino substitution; potential for comparative SAR studies

Structural and Functional Insights:

  • Pyrimidine Substitution: The dimethylamino group at position 4 (target compound) versus diethylamino () or unsubstituted pyrimidines () influences electronic properties and binding affinity.
  • Linker Diversity: The methylene linker in the target compound contrasts with sulfanyl () or direct anilino () linkages, affecting conformational flexibility and steric interactions.
  • Biological Activity : Example 122 () and compound 4d () demonstrate the importance of heteroaromatic substituents (e.g., indazole, chlorophenyl) in modulating bioactivity, though direct data for the target compound are lacking.
  • Synthetic Challenges : Lower yields (e.g., 32% in Example 122) suggest difficulties in purifying pyrimidine-acetamide derivatives, possibly due to side reactions or solubility issues .

Physicochemical Properties:

  • Solubility: Phenoxy and dimethylamino groups may enhance aqueous solubility compared to purely hydrophobic analogs (e.g., 4d in ).
  • Spectral Signatures: Distinct NMR shifts for dimethylamino (δ ~2.8–3.0) and pyrimidine protons (δ ~8.9–9.0) aid in structural validation .

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